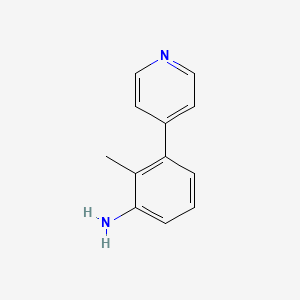

2-Methyl-3-(pyridin-4-yl)aniline

概要

説明

2-Methyl-3-(pyridin-4-yl)aniline is an organic compound that belongs to the class of aromatic amines It consists of a pyridine ring substituted at the 4-position with an aniline group, which is further substituted with a methyl group at the 2-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(pyridin-4-yl)aniline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromopyridine and 2-methylaniline.

Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, where 4-bromopyridine is coupled with 2-methylaniline in the presence of a palladium catalyst and a base such as potassium carbonate.

Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring efficient mixing and heat transfer, and implementing continuous flow processes to enhance yield and reduce production costs.

化学反応の分析

Types of Reactions

2-Methyl-3-(pyridin-4-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Reduced aniline derivatives.

Substitution: Halogenated or nitro-substituted aniline derivatives.

科学的研究の応用

Medicinal Chemistry

Therapeutic Potential

Research indicates that derivatives of 2-Methyl-3-(pyridin-4-yl)aniline are being explored for their therapeutic potential in treating various conditions, including hepatic fibrosis and inflammatory diseases. The structural similarity of this compound to known pharmacological agents suggests it might exhibit similar biological activities.

Anti-inflammatory Drugs

The compound has been synthesized to evaluate its anti-inflammatory properties. Studies show that certain derivatives can inhibit key inflammatory mediators, making them candidates for developing new anti-inflammatory drugs. The structure–activity relationship (SAR) analysis helps optimize these compounds for efficacy and reduced toxicity.

Hepatic Fibrosis Treatment

In preclinical models, some derivatives have demonstrated significant anti-fibrotic activity by reducing collagen deposition in the liver, indicating potential as treatments for hepatic fibrosis.

Materials Science

Nonlinear Optical Materials

this compound is utilized in the synthesis of materials with nonlinear optical properties. These materials are crucial for applications in photonics and optoelectronics. The derivatives are intercalated into host matrices to enhance their optical performance while maintaining desired characteristics.

Photovoltaic Applications

The compound is also being investigated for its role in renewable energy technologies, particularly in photovoltaic cells. Its incorporation into the active layers of solar cells has shown to improve light absorption and charge transport properties, thus enhancing the overall efficiency of solar energy conversion.

Catalysis

Ligand Development

As a ligand in catalysis, this compound is used to create metal catalysts that facilitate various chemical transformations with high selectivity and efficiency. This application is vital for synthesizing valuable chemical products in industrial processes.

Synthesis of Heterocyclic Compounds

Intermediate in Chemical Synthesis

this compound serves as a key intermediate in the synthesis of various heterocyclic compounds, which are important structures in many pharmaceutical agents. Its ability to undergo cyclization reactions allows for the formation of diverse heterocycles with a wide range of biological activities .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings/Outcomes |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory drugs, hepatic fibrosis treatment | Significant anti-inflammatory and anti-fibrotic activities observed |

| Materials Science | Nonlinear optical materials, photovoltaic cells | Enhanced optical properties and improved solar efficiency |

| Catalysis | Ligand development | High selectivity and efficiency in chemical transformations |

| Heterocyclic Synthesis | Intermediate for pharmaceutical compounds | Successful cyclization leading to biologically active derivatives |

作用機序

The mechanism of action of 2-Methyl-3-(pyridin-4-yl)aniline involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Similar Compounds

2-Methyl-3-(pyridin-3-yl)aniline: Similar structure but with the pyridine ring substituted at the 3-position.

2-Methyl-3-(pyridin-2-yl)aniline: Similar structure but with the pyridine ring substituted at the 2-position.

3-Methyl-4-(pyridin-4-yl)aniline: Similar structure but with the methyl group at the 3-position of the aniline ring.

Uniqueness

2-Methyl-3-(pyridin-4-yl)aniline is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs .

生物活性

2-Methyl-3-(pyridin-4-yl)aniline, a compound notable for its heterocyclic structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Chemical Formula : CHN

CAS Number : 1699682-10-4

The compound features a pyridine ring that is substituted with a methyl group and an aniline moiety, which contributes to its reactivity and interaction with biological targets.

Antitumor Activity

Recent studies indicate that this compound exhibits significant antitumor properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a derivative of this compound showed IC values in the nanomolar range against epidermal growth factor receptor (EGFR) and HER2 kinases, indicating potent inhibitory activity .

The mechanism of action involves the compound's interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound acts as a competitive inhibitor at the ATP-binding site of kinases, disrupting their activity and leading to reduced cancer cell viability.

- Receptor Modulation : It also modulates signaling pathways associated with cell growth and division, particularly those mediated by EGFR and HER2 .

Case Studies

- In Vitro Studies on Cancer Cell Lines

- Molecular Docking Studies

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the aniline or pyridine rings. Modifications such as halogenation or the introduction of electron-withdrawing groups have been shown to enhance potency against certain targets. The following table summarizes key findings related to SAR:

| Substituent | Biological Activity | IC (nM) | Notes |

|---|---|---|---|

| None | Baseline | 150 | Initial activity observed |

| -Cl | Enhanced activity | 50 | Improved binding affinity |

| -F | Moderate activity | 80 | Maintained selectivity |

| -NO | Reduced activity | >200 | Detrimental effect on binding |

特性

IUPAC Name |

2-methyl-3-pyridin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-11(3-2-4-12(9)13)10-5-7-14-8-6-10/h2-8H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQICXQHEONPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。